molecular formula C21H23NO4 B2396753 3-Hydroxy-7-methyl-3-(2-oxopropyl)-1-(2-(m-tolyloxy)ethyl)indolin-2-one CAS No. 879046-00-1

3-Hydroxy-7-methyl-3-(2-oxopropyl)-1-(2-(m-tolyloxy)ethyl)indolin-2-one

Cat. No. B2396753
CAS RN: 879046-00-1
M. Wt: 353.418
InChI Key: RKOKMXOWJITZHZ-UHFFFAOYSA-N
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Description

3-Hydroxy-7-methyl-3-(2-oxopropyl)-1-(2-(m-tolyloxy)ethyl)indolin-2-one, also known as HMA-1, is a synthetic compound that belongs to the indolinone family. It has been studied for its potential use in scientific research due to its unique properties.

Scientific Research Applications

  • Angiotensin Converting Enzyme Inhibition and Antihypertensive Agents : A related compound, 1-(3-Mercapto-2-methyl-1-oxopropyl)indoline-2-carboxylic acids, has been synthesized and found effective in inhibiting angiotensin converting enzyme (ACE) and reducing blood pressure in hypertensive rats. This suggests potential use in hypertension treatment (Kim et al., 1983).

  • Cholinesterase Inhibition and Antioxidant Activity in Alzheimer's Disease : Carbamate derivatives of indolines, which are structurally similar, have shown both cholinesterase inhibitory activities and antioxidant properties. These findings are significant for Alzheimer's disease treatment (Yanovsky et al., 2012).

  • Antibacterial and Antifungal Activity : Isatin derivatives, similar in structure, have been synthesized and shown to have activities against various bacterial strains like Eschericia coli and fungal strains like Aspergillus niger. This indicates potential in developing antibacterial and antifungal agents (Bargavi et al., 2021).

  • Anticancer Agents : N-alkyl-3-hydroxy-3-(2-imino-3-methyl-5-oxoimidazolidin-4-yl)indolin-2-one analogs, structurally related, have been evaluated for anticancer potential. Some compounds exhibited notable cytotoxicity against human tumor cell lines, suggesting their use in cancer drug development (Penthala et al., 2010).

  • Antioxidant and Antimicrobial Potential : The synthesis of 3-substituted-3-hydroxyindolin-2-ones has been catalyzed by potassium carbonate, revealing significant antioxidant, antibacterial, and antifungal properties. This opens avenues for the development of synthetic agents with these activities (Dandia et al., 2013).

properties

IUPAC Name

3-hydroxy-7-methyl-1-[2-(3-methylphenoxy)ethyl]-3-(2-oxopropyl)indol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23NO4/c1-14-6-4-8-17(12-14)26-11-10-22-19-15(2)7-5-9-18(19)21(25,20(22)24)13-16(3)23/h4-9,12,25H,10-11,13H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKOKMXOWJITZHZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)OCCN2C3=C(C=CC=C3C(C2=O)(CC(=O)C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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